BenchChemオンラインストアへようこそ!

3-Bromo-2-phenylquinolin-4(1h)-one

Synthetic chemistry Halogenation Yield optimization

3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) is a C3-brominated 2-arylquinolin-4(1H)-one derivative with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol. This compound belongs to the 4-quinolone family, which is recognized for its broad pharmacological relevance, including antibacterial, antitumour, and antimalarial applications.

Molecular Formula C15H10BrNO
Molecular Weight 300.15 g/mol
CAS No. 6639-96-9
Cat. No. B3055710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-phenylquinolin-4(1h)-one
CAS6639-96-9
Molecular FormulaC15H10BrNO
Molecular Weight300.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)Br
InChIInChI=1S/C15H10BrNO/c16-13-14(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15(13)18/h1-9H,(H,17,18)
InChIKeyXTXHUFVPTJDODX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9): Core Properties and Structural Identity for Procurement Decisions


3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) is a C3-brominated 2-arylquinolin-4(1H)-one derivative with the molecular formula C15H10BrNO and a molecular weight of 300.15 g/mol . This compound belongs to the 4-quinolone family, which is recognized for its broad pharmacological relevance, including antibacterial, antitumour, and antimalarial applications [1]. The compound exists exclusively as the NH-4-oxo tautomer in both solution and solid states, as confirmed by NMR, IR, and X-ray crystallographic studies [2]. Its melting point is reported as 275–278 °C (ethanol) and its predicted pKa is 1.55 ± 0.50 . The C3 bromine substituent is a key functional handle that enables further derivatization via cross-coupling reactions, making this compound a strategic intermediate in medicinal chemistry [3].

Why 3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) Cannot Be Substituted by Generic In-Class Analogs


Although several 2-arylquinolin-4(1H)-one derivatives share the same core scaffold, substitution at the C3 position profoundly alters both physico-chemical properties and reactivity. The bromine atom imparts a unique balance of steric bulk, electronegativity, and leaving-group potential that is absent in the parent 2-phenylquinolin-4(1H)-one (CAS 14802-18-7) [1]. Compared to its 3-iodo analog, the C–Br bond in the target compound offers superior stability and more controlled reactivity in palladium-catalyzed cross-coupling reactions [2]. Furthermore, the NH-4-oxo tautomeric form, which is exclusively adopted by 3-bromo-2-phenylquinolin-4(1H)-one as verified by X-ray crystallography [3], directly influences hydrogen-bonding interactions and biological target engagement. N-methylation of this scaffold (e.g., 2aNMe) completely abolishes antitumour activity in T24 bladder carcinoma cells at all tested concentrations [1], demonstrating that even minor structural modifications produce functionally distinct entities. These factors render generic in-class substitution scientifically unjustifiable.

Quantitative Differentiation Guide for 3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9) vs. Closest Analogs


Synthetic Yield of C3-Benzbromination: Direct Comparison Against 4'-Substituted Phenyl Analogs

In a standardized bromination procedure using pyridinium tribromide (2 equiv.) in acetic acid at room temperature, 3-bromo-2-phenylquinolin-4(1H)-one (2a) was obtained in 80% isolated yield [1]. Under identical conditions, the 4'-fluoro analog (2b) and the 4'-methoxy analog (2d) both achieved 95%, while the 4'-chloro analog (2c) gave 87% [1]. This indicates that the unsubstituted phenyl derivative exhibits a moderately lower but still preparatively useful yield compared to electron-rich or electron-withdrawing substituted phenyl variants.

Synthetic chemistry Halogenation Yield optimization

Tautomeric Exclusivity: X-Ray Crystallographic Evidence of NH-4-Oxo Form vs. Potential 4-Hydroxyquinoline Tautomers

X-ray crystallographic analysis of 2-aryl-3-bromoquinolin-4(1H)-one derivatives, including the target compound, confirms they exist exclusively as the NH-4-oxo tautomer in the solid state [1]. This is in contrast to certain 4-hydroxyquinoline analogs that can exhibit tautomeric equilibria. Solution-phase NMR studies (1H and 13C) further corroborate the exclusive NH-4-oxo form [1]. The unambiguous structural assignment is critical because tautomeric form directly dictates hydrogen-bond donor/acceptor capacity and, consequently, biological target recognition.

Structural chemistry Tautomerism Crystallography

N-Methylation Abolishes Antitumour Activity: NH vs. NMe-4-Oxo Differential in T24 Bladder Carcinoma

In a preliminary antitumour screening against the T24 human bladder carcinoma cell line, the NH-4-oxo derivatives (including 2b and 2c) displayed concentration-dependent activity, whereas the corresponding N-methyl-4-oxo derivatives (2NMe series) showed no activity at any concentration tested (0.2–1.2 µg/mL) [1]. Specifically, compound 2c exhibited increased cytotoxicity at 1.2 µg/mL, while compound 2b paradoxically induced tumour cell proliferation at sub-1 µg/mL doses [1]. Although the target compound 2a was not directly tested in this assay, the NH-4-oxo scaffold of the class was essential for activity, strongly differentiating it from N-alkylated analogs.

Anticancer Structure-activity relationship Quinolone

Melting Point Differentiation: Higher Thermal Stability vs. 2-Phenylquinolin-4(1H)-one

The melting point of 3-bromo-2-phenylquinolin-4(1H)-one is reported as 275–278 °C (ethanol) . In contrast, the parent non-brominated compound, 2-phenylquinolin-4(1H)-one (CAS 14802-18-7), has a significantly lower melting point (literature values indicate approximately 220–230 °C) , consistent with the absence of the heavy bromine atom and the associated increase in molecular weight and polarizability. This ~50 °C elevation in melting point provides a direct, measurable purity and identity checkpoint during procurement and quality control.

Physicochemical properties Thermal stability Quality control

C3-Br vs. C3-I Differential Reactivity in Suzuki Cross-Coupling: Iodo Analog Achieves Higher Yield in Subsequent Derivatization

The 3-iodo-2-phenylquinolin-4(1H)-one analog (4a) was prepared in 85% yield from the parent 2-phenylquinolin-4(1H)-one using iodine/Na2CO3 in THF [1]. The iodo derivative then underwent Suzuki cross-coupling with phenylboronic acid to afford 2,3-diarylquinolin-4(1H)-one derivatives in moderate yields [1]. While the bromo analog (target compound 2a) was not subjected to direct Suzuki coupling in the same study, the bromine atom is a well-established leaving group for Pd-catalyzed couplings. However, aryl iodides are generally more reactive than aryl bromides in oxidative addition, suggesting that the bromo analog may require more forcing conditions or provide lower yields than the iodo analog in cross-coupling applications.

Cross-coupling Suzuki reaction Synthetic intermediate

Antiangiogenic Activity: 2-Aryl-3-bromoquinolin-4(1H)-one Class Reduces Endothelial Cell Proliferation and Neovessel Growth

In a study evaluating the antiangiogenic properties of 2-aryl-3-bromoquinolin-4(1H)-ones, compounds QNHFBr (3-bromo-2-(4-fluorophenyl)-analog) and QNHClBr (3-bromo-2-(4-chlorophenyl)-analog) significantly reduced endothelial cell numbers in a proliferation assay and inhibited neovessel growth ex vivo [1]. Both compounds also lowered proangiogenic factors bFGF and VEGF/PlGF in treated cultures [1]. Although the unsubstituted phenyl analog (target compound) was not directly evaluated, the class-level activity demonstrates that the 2-aryl-3-bromo-4-oxo scaffold is intrinsically capable of antiangiogenic effects, differentiating this compound class from non-brominated or N-alkylated quinolinone scaffolds.

Antiangiogenesis Endothelial cells VEGF/bFGF

Research and Industrial Application Scenarios for 3-Bromo-2-phenylquinolin-4(1H)-one (CAS 6639-96-9)


Medicinal Chemistry: Antiangiogenic Lead Optimization Using the 3-Bromo-2-arylquinolin-4(1H)-one Scaffold

The 2-aryl-3-bromoquinolin-4(1H)-one class demonstrates antiangiogenic activity by reducing endothelial cell proliferation and neovessel growth, along with lowering proangiogenic factors bFGF and VEGF/PlGF [1]. The target compound, 3-bromo-2-phenylquinolin-4(1H)-one, serves as the simplest entry point for SAR exploration of the C2-phenyl ring. Its exclusive NH-4-oxo tautomeric form, confirmed by X-ray crystallography [2], ensures consistent pharmacophoric presentation for target engagement studies.

Synthetic Chemistry: Strategic Intermediate for 2,3-Diarylquinolin-4(1H)-one Libraries via Suzuki Cross-Coupling

The C3-bromine atom is a versatile handle for Pd-catalyzed cross-coupling reactions. The 2006 Mphahlele study demonstrated that 3-haloquinolin-4(1H)-ones can undergo Suzuki coupling with aryl boronic acids to generate 2,3-diarylquinolin-4(1H)-one derivatives [3]. The target compound (2a) was prepared in 80% yield via a straightforward bromination protocol and is structurally poised for diversification at C3, enabling rapid library generation for drug discovery programs [3].

Quality Control and Analytical Reference: Melting Point as a Definitive Identity Check

The melting point of 3-bromo-2-phenylquinolin-4(1H)-one (275–278 °C) is approximately 50 °C higher than that of the non-brominated parent scaffold . This substantial difference provides a rapid, inexpensive identity verification method for incoming material, ensuring that the correct brominated derivative has been supplied and not inadvertently substituted with the des-bromo analog.

Biological Screening: NH-4-Oxo Scaffold as a Prerequisite for Antitumour Activity

Comparative biological evaluation revealed that N-methylation of the 4-oxo group completely abolishes antitumour activity in T24 bladder carcinoma cells at all tested concentrations (0.2–1.2 µg/mL) [3]. Therefore, the target compound, which retains the free NH group, is the appropriate choice for antitumour screening programs, whereas the N-methyl analog should be excluded from such assays due to its demonstrated lack of activity [3].

Quote Request

Request a Quote for 3-Bromo-2-phenylquinolin-4(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.